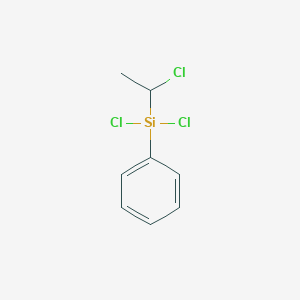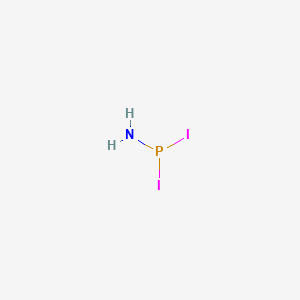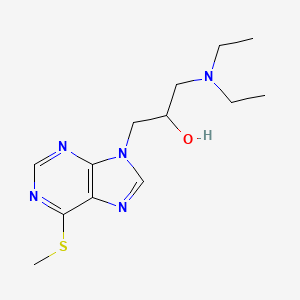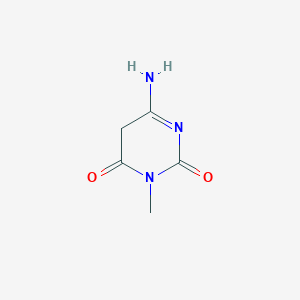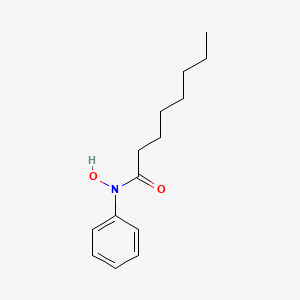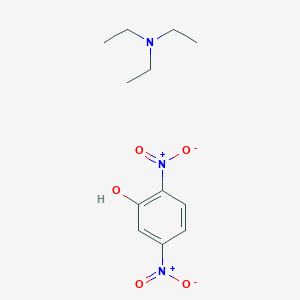
N,N-diethylethanamine;2,5-dinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanamine;2,5-dinitrophenol: is a compound that combines the properties of both N,N-diethylethanamine and 2,5-dinitrophenol N,N-diethylethanamine is a tertiary amine, while 2,5-dinitrophenol is a nitrophenol derivative known for its role as an uncoupler of oxidative phosphorylation in mitochondria
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized by the alkylation of diethylamine with ethyl halides under basic conditions.
2,5-dinitrophenol: is typically synthesized by the nitration of phenol using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the reaction of diethylamine with ethylene oxide.
2,5-dinitrophenol: is produced by the controlled nitration of phenol, followed by purification processes to isolate the desired isomer.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide.
Reduction: 2,5-dinitrophenol can be reduced to 2,5-diaminophenol.
Substitution: Both components can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.
Reduction of 2,5-dinitrophenol: 2,5-diaminophenol.
Substitution Reactions: Various substituted amines and phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Studied for its effects on mitochondrial function due to the presence of 2,5-dinitrophenol.
Medicine:
- Investigated for potential therapeutic applications, particularly in metabolic studies.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
N,N-diethylethanamine:
- Acts as a base and nucleophile in chemical reactions.
- Can form hydrogen bonds and interact with various molecular targets.
2,5-dinitrophenol:
- Functions as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane.
- Increases proton permeability, leading to a decrease in ATP production and an increase in heat generation.
Comparación Con Compuestos Similares
Triethylamine: Another tertiary amine with similar basic properties.
2,4-dinitrophenol: A closely related nitrophenol with similar uncoupling properties.
Uniqueness:
- The combination of N,N-diethylethanamine and 2,5-dinitrophenol in a single compound provides unique chemical and biological properties.
- The presence of both a tertiary amine and a nitrophenol moiety allows for diverse reactivity and potential applications.
Propiedades
Número CAS |
22300-99-8 |
|---|---|
Fórmula molecular |
C12H19N3O5 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;2,5-dinitrophenol |
InChI |
InChI=1S/C6H4N2O5.C6H15N/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3 |
Clave InChI |
FRCTZTJGZUICIM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



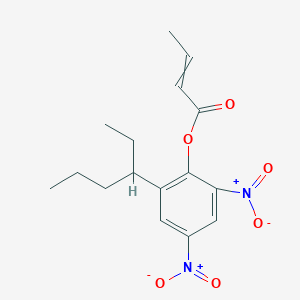
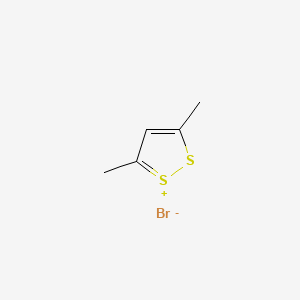
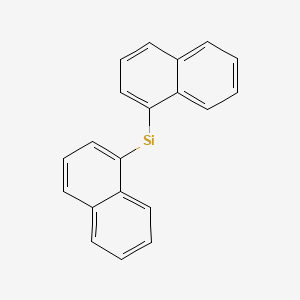
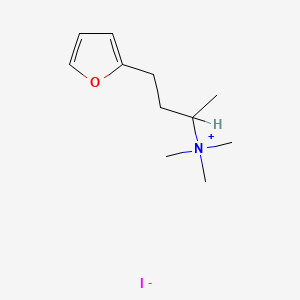

![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

